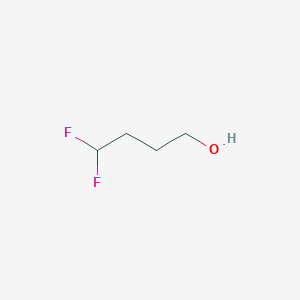

4,4-Difluorobutan-1-ol

Description

The exact mass of the compound 4,4-Difluorobutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Difluorobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluorobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVCDDZUOAMMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272440-79-6 | |

| Record name | 4,4-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Difluorobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Gem-Difluorinated Aliphatic Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,4-Difluorobutan-1-ol, a key building block for introducing the 4,4-difluoroalkyl moiety.

Physicochemical Properties of 4,4-Difluorobutan-1-ol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the characteristics of a final drug candidate. While experimentally determined data for 4,4-Difluorobutan-1-ol is not extensively available in the public domain, we can compile its known attributes and provide predicted values for a comprehensive profile.

Table 1: Physicochemical Properties of 4,4-Difluorobutan-1-ol

| Property | Value | Source |

| IUPAC Name | 4,4-difluorobutan-1-ol | [2] |

| CAS Number | 272440-79-6 | [3] |

| Molecular Formula | C4H8F2O | [3] |

| Molecular Weight | 110.10 g/mol | [3] |

| Appearance | Colorless liquid | |

| Purity | 95-97% | [2] |

| Boiling Point | Not experimentally determined (Predicted) | - |

| Melting Point | Not experimentally determined (Predicted) | - |

| Density | Not experimentally determined (Predicted) | - |

| Refractive Index | Not experimentally determined (Predicted) | - |

| Solubility | Miscible with common organic solvents (Expected) | - |

| pKa | Not experimentally determined (Predicted) | - |

Note: Predicted values are based on computational models and should be used as an estimation.

The presence of the two fluorine atoms at the 4-position significantly influences the molecule's properties. The high electronegativity of fluorine leads to a polarized C-F bond, which can affect the acidity of the terminal hydroxyl group and the molecule's overall lipophilicity.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain. The protons on the carbon adjacent to the hydroxyl group (C1) would appear as a triplet. The protons on C2 and C3 would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms on C4. The proton on the difluorinated carbon (C4), if present as a CHF2 group, would appear as a triplet of triplets.

-

¹³C NMR : The carbon spectrum would show four distinct signals. The carbon bearing the fluorine atoms (C4) would exhibit a triplet due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by the electron-withdrawing effect of the fluorine atoms.

-

¹⁹F NMR : The fluorine NMR spectrum would be the most informative for confirming the presence and environment of the fluorine atoms. It is expected to show a single resonance for the two equivalent fluorine atoms, which would be split by the adjacent protons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 4,4-Difluorobutan-1-ol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Synthesis of 4,4-Difluorobutan-1-ol: A Conceptual Approach

While a specific, detailed experimental protocol for the synthesis of 4,4-Difluorobutan-1-ol is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of gem-difluorinated compounds and the functional group transformations of alcohols. A common strategy involves the difluorination of a suitable precursor, such as a ketone or an aldehyde, followed by reduction or further elaboration.

One potential synthetic pathway could start from a precursor like ethyl 4-oxobutanoate.

Figure 1: A conceptual synthetic pathway to 4,4-Difluorobutan-1-ol.

Step-by-Step Methodology (Conceptual):

-

Difluorination of Ethyl 4-oxobutanoate: The starting ketoester, ethyl 4-oxobutanoate, can be subjected to deoxyfluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction replaces the carbonyl oxygen with two fluorine atoms to yield ethyl 4,4-difluorobutanoate. The choice of fluorinating agent and reaction conditions is crucial to optimize the yield and minimize side reactions.

-

Reduction of the Ester: The resulting ethyl 4,4-difluorobutanoate is then reduced to the primary alcohol, 4,4-Difluorobutan-1-ol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or a milder reagent such as sodium borohydride (NaBH₄) in an alcoholic solvent, although the latter may require harsher conditions for ester reduction.

Causality Behind Experimental Choices:

-

Choice of Fluorinating Agent: DAST and Deoxofluor are commonly used for the conversion of ketones to gem-difluorides due to their relatively mild reaction conditions compared to other fluorinating agents like sulfur tetrafluoride (SF₄).

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity requires careful handling under anhydrous conditions. NaBH₄ is a safer alternative but is generally less reactive towards esters.

Applications in Drug Development

The incorporation of the 4,4-difluoroalkyl motif, accessible through building blocks like 4,4-Difluorobutan-1-ol, can offer several advantages in drug design.[1]

Figure 2: Potential applications of 4,4-Difluorobutan-1-ol in drug development.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a gem-difluoro group at a metabolically labile position can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Bioisosteric Replacement: The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a hydroxyl group (CH-OH). This substitution can lead to improved pharmacological properties while maintaining the necessary interactions with the biological target.

-

Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the molecule due to steric and electronic effects. This can be exploited to lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[6][7][8]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling 4,4-Difluorobutan-1-ol.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[3]

Hazard Statements (GHS):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

In case of accidental exposure, it is crucial to seek immediate medical attention and have the Safety Data Sheet (SDS) available.

Conclusion

4,4-Difluorobutan-1-ol represents a valuable building block for the introduction of the gem-difluoroalkyl moiety in drug discovery programs. While a complete experimental dataset for its physicochemical properties is not yet available, its known characteristics and predicted behavior highlight its potential for enhancing metabolic stability, modulating pKa, and serving as a key structural element in the design of novel therapeutics. As the demand for sophisticated fluorinated building blocks continues to grow, a more thorough characterization and the development of efficient, scalable synthetic routes for compounds like 4,4-Difluorobutan-1-ol will be of significant interest to the scientific community.

References

-

PubChem. 4,4,4-Trifluorobutan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

ACS Publications. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. [Link]

-

MDPI. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

-

ScienceDirect. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. [Link]

-

RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

-

Purdue University. Fluorine Safety. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

Cloudinary. SAFETY DATA SHEET High Performance Fluorinated Solvent. [Link]

-

Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

-

PubMed. Significant residual fluorinated alcohols present in various fluorinated materials. [Link]

-

University of Wisconsin-Madison. Guidelines for the Safe Handling of Hydrofluoric Acid. [Link]

-

NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

MDPI. Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

Taylor & Francis. Diethyl malonate – Knowledge and References. [Link]

-

ACS Publications. Synthesis and Crystal Engineering of Fluorinated Rubrenes. [Link]

-

Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. 4,4-Difluoro-butan-1-ol 97% | CAS: 272440-79-6 | AChemBlock [achemblock.com]

- 3. 272440-79-6|4,4-Difluorobutan-1-ol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. uthsc.edu [uthsc.edu]

A Technical Guide to the Solubility of 4,4-Difluorobutan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Difluorobutan-1-ol, a compound of increasing interest in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on fundamental principles of physical organic chemistry, including polarity, hydrogen bonding, and the "like dissolves like" paradigm. We will explore the unique physicochemical properties imparted by the fluorine atoms and the hydroxyl group, and how these features dictate the compound's interactions with a diverse range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate empirical data for their specific applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solubility profile of 4,4-Difluorobutan-1-ol to facilitate its effective use in synthesis, formulation, and other research endeavors.

Introduction to 4,4-Difluorobutan-1-ol: A Molecule of Dichotomous Character

4,4-Difluorobutan-1-ol (CAS No. 272440-79-6) is a fascinating molecule that marries the hydrophilic nature of a primary alcohol with the lipophilic and electronically distinct properties of a gem-difluorinated alkyl chain. This structural duality is central to understanding its behavior in solution. The terminal hydroxyl group (-OH) is a potent hydrogen bond donor and a moderate hydrogen bond acceptor, predisposing the molecule to favorable interactions with polar, protic solvents. Conversely, the C-F bonds are highly polarized, creating a strong dipole moment and influencing the overall electronic character of the molecule.[1] Fluorine's high electronegativity also leads to the formation of the strongest single bond to carbon in organic chemistry.[1]

The presence of the difluoro group at the 4-position significantly impacts the molecule's properties compared to its non-fluorinated analog, 1-butanol. Fluorinated alcohols are known to exhibit unique characteristics, including high polarity and strong hydrogen bonding capabilities, which can render them excellent solvents for a variety of compounds.[2]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing.[3] Favorable interactions between solute and solvent molecules lead to a negative change in Gibbs free energy and thus, higher solubility. The key intermolecular forces at play are:

-

Hydrogen Bonding: As a primary alcohol, 4,4-Difluorobutan-1-ol is a strong hydrogen bond donor. It will readily engage with solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, ketones).

-

Dipole-Dipole Interactions: The polarized C-F and C-O bonds create significant dipole moments within the molecule, promoting solubility in polar aprotic and protic solvents.

-

Van der Waals Forces: These non-specific interactions are present in all systems and will be the dominant force in nonpolar solvents.

The fluorination of alcohols is known to increase their acidity and polarity.[4] This suggests that 4,4-Difluorobutan-1-ol will have a strong affinity for polar solvents.

Predicted Solubility Profile

Based on these principles, we can predict the solubility of 4,4-Difluorobutan-1-ol in various classes of organic solvents. The following table provides a qualitative and predictive assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong hydrogen bonding interactions between the hydroxyl group of 4,4-Difluorobutan-1-ol and the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. The carbonyl and nitrile groups are good hydrogen bond acceptors for the hydroxyl group of the solute. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole interactions are significant. These solvents can act as weak hydrogen bond acceptors. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions. The polarity mismatch limits solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Dominated by weak van der Waals forces. The significant difference in polarity between the solute and solvent leads to poor miscibility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4,4-Difluorobutan-1-ol in a given organic solvent.

Materials and Equipment

-

4,4-Difluorobutan-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC or GC system with a suitable detector (e.g., RI, MS)

-

Scintillation vials or other suitable sealed containers

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4-Difluorobutan-1-ol to a known volume of the chosen solvent in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute. This ensures a clear supernatant for analysis.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4,4-Difluorobutan-1-ol in the diluted sample using a pre-validated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Self-Validating System and Controls

-

Equilibrium Time: Perform a time-to-equilibrium study to determine the minimum time required to reach a stable solubility value.

-

Purity of Compound and Solvents: Ensure the purity of 4,4-Difluorobutan-1-ol and all solvents, as impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Calibration Curve: Prepare a multi-point calibration curve for the analytical method to ensure accurate quantification.

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,4-Difluorobutan-1-ol.

Caption: Experimental workflow for solubility determination.

Concluding Remarks for the Practicing Scientist

While specific quantitative solubility data for 4,4-Difluorobutan-1-ol in a wide array of organic solvents is not yet prevalent in the literature, a strong predictive understanding can be derived from its molecular structure and the established principles of solubility. The presence of both a hydrogen-bonding hydroxyl group and a polar difluorinated alkyl chain suggests a high affinity for polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house. As the use of fluorinated intermediates like 4,4-Difluorobutan-1-ol continues to expand, a thorough understanding of their solubility behavior will be indispensable for the development of efficient and scalable chemical processes.

References

-

University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136307, 4,4,4-Trifluorobutan-1-ol. PubChem. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Wikipedia. (2023). 4-Fluorobutanol. [Link]

-

Pattison, F. L. M., Howell, W. C., McNamara, A. J., Schneider, J. C., & Walker, J. F. (1956). Toxic Fluorine Compounds. III.1 ω-Fluoroalcohols. The Journal of Organic Chemistry, 21(7), 739–747. [Link]

-

Siyavula. (n.d.). 4.4 Physical properties and structure | Organic molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4,4-Difluorobutan-1-ol in Modern Organic Synthesis

Introduction: The Emergence of Gem-Difluoroalkyl Motifs in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules has become an indispensable tool for medicinal chemists and materials scientists. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly influence the biological activity and material characteristics of a compound. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention. This structural unit can act as a lipophilic bioisostere of carbonyl groups, ethers, and other functionalities, offering a subtle yet impactful modulation of a molecule's properties. 4,4-Difluorobutan-1-ol, a bifunctional building block, presents a valuable synthon for the introduction of the 4,4-difluorobutyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of the synthetic utility of 4,4-Difluorobutan-1-ol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Considerations

The presence of the gem-difluoro group at the 4-position of the butanol chain exerts a significant electron-withdrawing effect, which influences the reactivity of the primary alcohol. This inductive effect lowers the pKa of the hydroxyl proton compared to its non-fluorinated analog, n-butanol, making it a slightly stronger acid. Consequently, this can affect the conditions required for its reactions, such as deprotonation and subsequent nucleophilic attack. Furthermore, the electron-withdrawing nature of the CF₂ group can influence the stability of intermediates and transition states in subsequent reactions of its derivatives.

Key Synthetic Transformations of 4,4-Difluorobutan-1-ol

4,4-Difluorobutan-1-ol serves as a versatile starting material for a variety of functional group interconversions, enabling its incorporation into more complex molecular architectures. The primary transformations include oxidation to the corresponding carboxylic acid, conversion to a good leaving group for nucleophilic substitution, and subsequent elaboration to introduce nitrogen-containing functionalities.

Oxidation to 4,4-Difluorobutanoic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For substrates containing electron-withdrawing groups, such as 4,4-Difluorobutan-1-ol, the choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. Strong oxidizing agents are generally required to drive the reaction to completion.

Protocol 1: Jones Oxidation of 4,4-Difluorobutan-1-ol

This protocol utilizes the robust and widely used Jones reagent (chromic acid in acetone) to effect the oxidation.[1]

Causality: The strong oxidizing power of chromic acid is necessary to overcome the deactivating effect of the electron-withdrawing gem-difluoro group, ensuring complete conversion to the carboxylic acid. The reaction proceeds via an initial oxidation to the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.[2]

Experimental Protocol:

-

Reagent Preparation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully diluting with distilled water to a final volume of 100 mL. Caution: Jones reagent is highly corrosive and a strong oxidant. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction Setup: To a stirred solution of 4,4-Difluorobutan-1-ol (1.0 eq) in acetone (5-10 volumes) at 0 °C in a round-bottom flask, add the Jones reagent dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts is formed.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,4-difluorobutanoic acid can be further purified by distillation or chromatography if necessary.

| Reagent | Molar Equiv. |

| 4,4-Difluorobutan-1-ol | 1.0 |

| Jones Reagent | ~2.5 (based on CrO₃) |

| Acetone | Solvent |

| Isopropanol | Quenching agent |

Conversion to 4,4-Difluorobutyl Tosylate: Activating the Hydroxyl Group

To facilitate nucleophilic substitution, the hydroxyl group of 4,4-Difluorobutan-1-ol must be converted into a better leaving group. Tosylation is a common and effective method for this transformation, yielding a stable tosylate that is amenable to a wide range of nucleophilic attacks.[3][4]

Protocol 2: Tosylation of 4,4-Difluorobutan-1-ol

This protocol employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylate.[5]

Causality: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[3]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-Difluorobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).

-

Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, quench with water and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-difluorobutyl tosylate, which can be purified by column chromatography on silica gel.

| Reagent | Molar Equiv. |

| 4,4-Difluorobutan-1-ol | 1.0 |

| p-Toluenesulfonyl Chloride | 1.2 |

| Triethylamine | 1.5 |

| Dichloromethane | Solvent |

Workflow for the Synthesis of 4,4-Difluorobutylamine

Caption: Synthetic pathway from 4,4-Difluorobutan-1-ol to 4,4-Difluorobutylamine.

Synthesis of 4,4-Difluorobutylamine: A Gateway to Nitrogen-Containing Derivatives

Primary amines are crucial functional groups in a vast array of pharmaceuticals and biologically active molecules. The synthesis of 4,4-difluorobutylamine from the corresponding tosylate provides a versatile intermediate for the introduction of the difluorobutyl moiety into such compounds. A common and efficient method involves a two-step sequence: nucleophilic substitution with azide followed by reduction.[6][7][8]

Protocol 3: Azide Formation via Nucleophilic Substitution

This protocol details the Sₙ2 displacement of the tosylate group with sodium azide.[9][10]

Causality: The azide ion is an excellent nucleophile, and the tosylate is a superb leaving group, facilitating a clean Sₙ2 reaction. The use of a polar aprotic solvent like DMF solvates the cation of the azide salt, leaving the azide anion highly nucleophilic.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorobutyl tosylate (1.0 eq) in dimethylformamide (DMF) (5-10 volumes).

-

Addition of Azide: Add sodium azide (NaN₃) (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Alkyl azides are potentially explosive; avoid heating the neat compound to high temperatures.

| Reagent | Molar Equiv. |

| 4,4-Difluorobutyl Tosylate | 1.0 |

| Sodium Azide | 1.5 |

| Dimethylformamide (DMF) | Solvent |

Protocol 4: Reduction of 4,4-Difluorobutyl Azide to 4,4-Difluorobutylamine

This protocol describes the reduction of the azide to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).[11][12]

Causality: LiAlH₄ is a powerful reducing agent that readily reduces azides to primary amines. The reaction proceeds via nucleophilic attack of hydride on the terminal nitrogen of the azide, followed by the loss of nitrogen gas.[12] Alternatively, catalytic hydrogenation offers a milder reduction method.[6]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Azide: Cool the suspension to 0 °C and add a solution of 4,4-difluorobutyl azide (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours, monitoring by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-difluorobutylamine, which can be purified by distillation.

| Reagent | Molar Equiv. |

| 4,4-Difluorobutyl Azide | 1.0 |

| Lithium Aluminum Hydride | 1.5 |

| Tetrahydrofuran (THF) | Solvent |

Logical Relationship of Synthetic Transformations

Caption: Key functional group interconversions starting from 4,4-Difluorobutan-1-ol.

Conclusion and Future Outlook

4,4-Difluorobutan-1-ol is a valuable and versatile building block for the introduction of the gem-difluoroalkyl motif into a wide array of organic molecules. The protocols detailed herein provide a robust foundation for the synthesis of key derivatives, including the corresponding carboxylic acid and primary amine. The electron-withdrawing nature of the gem-difluoro group necessitates careful consideration of reaction conditions, but also opens up opportunities for unique reactivity and the design of novel compounds with tailored properties. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of synthons like 4,4-Difluorobutan-1-ol will undoubtedly play an increasingly important role in advancing these fields.

References

-

Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

-

Scriven, E. F. V., & Turnbull, K. (2008). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. [Link]

- Cainelli, G., & Cardillo, G. (1984). Chromium Oxidations in Organic Chemistry. Springer-Verlag.

-

ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

Boyer, J. H. (1951). Reduction of Organic Azides to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(12), 5865–5866. [Link]

-

Sciencemadness.org. (2021). Tosylate to Alkyl Azide reference please. [Link]

-

Zhang, Z., & Yu, B. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS chemical biology, 7(4), 645–650. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

-

Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]

-

Chemistry LibreTexts. (2024). The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]

-

Reddit. (2025). Reduction of alkyl azide to alkylamines. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Li, X., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific reports, 7(1), 1-8. [Link]

-

The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

-

ACE Organic. (2009). SN2 Substitution of 2-tosylbutane with Bromide in ACE Organic. [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 12. organic-synthesis.com [organic-synthesis.com]

The Strategic Incorporation of 4,4-Difluorobutan-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The strategic introduction of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry, offering a nuanced approach to optimizing molecular properties and enhancing therapeutic potential. Among the diverse array of fluorinated building blocks, 4,4-Difluorobutan-1-ol is emerging as a valuable synthon for the discerning medicinal chemist. This guide provides an in-depth exploration of the applications of 4,4-Difluorobutan-1-ol, offering insights into its role as a bioisosteric replacement and its impact on critical drug-like properties. Detailed protocols for its synthesis and incorporation into target molecules are provided to empower researchers in their drug discovery endeavors.

The Power of Two: Understanding the Gem-Difluoro Effect

The introduction of a gem-difluoro group (CF₂) at the 4-position of a butyl chain imparts a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug development. Unlike a simple monofluorination or a trifluoromethyl group, the CF₂ moiety offers a finely tuned balance of lipophilicity, metabolic stability, and conformational control.

The strong carbon-fluorine bond is significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond, a property that can be strategically employed to block sites of oxidative metabolism. This enhanced metabolic stability often translates to an increased half-life and improved oral bioavailability of a drug candidate. Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups and influence the molecule's overall electronic distribution, potentially enhancing its binding affinity to the target protein.

Bioisosteric Replacement: The 4,4-Difluorobutyl Group as a Versatile Mimic

In the quest to optimize lead compounds, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The 4,4-difluorobutyl group can serve as a bioisostere for various alkyl and alkoxy moieties, offering a strategic advantage in fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Bioisosteric Applications:

-

Replacement of an n-butyl group: Introducing the gem-difluoro moiety can block metabolic oxidation at the benzylic or allylic position of a butyl chain, a common metabolic hotspot.

-

Mimicry of an ether oxygen: In certain contexts, the CF₂ group can act as a lipophilic mimic of an ether oxygen, offering an alternative with improved metabolic stability.

The following table summarizes the comparative physicochemical properties of butanol and its difluorinated counterpart, highlighting the impact of gem-dinal fluorination.

| Property | 1-Butanol | 4,4-Difluorobutan-1-ol (Predicted) | Rationale for Difference |

| Molecular Weight | 74.12 g/mol | 110.11 g/mol | Addition of two fluorine atoms. |

| Boiling Point | 117.7 °C | Higher | Increased molecular weight and polarity. |

| LogP | 0.88 | ~1.2 - 1.5 | The increased lipophilicity can improve membrane permeability. |

| Polar Surface Area | 20.2 Ų | 20.2 Ų | The hydroxyl group remains the primary contributor. |

Synthetic Strategies for Accessing and Utilizing 4,4-Difluorobutan-1-ol

The utility of any building block is intrinsically linked to its accessibility. While the direct synthesis of 4,4-Difluorobutan-1-ol is not extensively documented in readily available literature, analogous synthetic routes for similar fluorinated alcohols provide a strategic blueprint.

Protocol 1: Synthesis of 4,4-Difluorobutan-1-ol (Proposed Route)

This proposed multi-step synthesis adapts known methodologies for the preparation of related fluorinated compounds.

Figure 1: Proposed synthetic scheme for 4,4-Difluorobutan-1-ol.

Step-by-Step Methodology:

-

Alkylation of Diethyl Malonate: To a solution of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl malonate (1.0 eq.). After the cessation of hydrogen evolution, add 1-bromo-2,2-difluoroethane (1.2 eq.) and allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-(2,2-difluoroethyl)malonate is then subjected to basic hydrolysis using potassium hydroxide in a mixture of ethanol and water, followed by acidification and heating to effect decarboxylation, yielding 4,4-difluorobutanoic acid.

-

Reduction: The final step involves the reduction of the carboxylic acid to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.

Note: This is a proposed route and requires experimental validation and optimization. Appropriate safety precautions must be taken when working with reactive reagents like sodium hydride and lithium aluminum hydride.

Incorporation of the 4,4-Difluorobutyl Moiety into Target Molecules

Once obtained, 4,4-Difluorobutan-1-ol can be readily incorporated into drug scaffolds through standard organic transformations. The primary alcohol functionality serves as a versatile handle for forming ether and ester linkages, or for conversion to other functional groups.

Protocol 2: Williamson Ether Synthesis with 4,4-Difluorobutan-1-ol

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] This protocol outlines the coupling of 4,4-Difluorobutan-1-ol with a phenolic substrate.

Figure 2: General scheme for the Williamson Ether Synthesis.

Step-by-Step Methodology:

-

Alkoxide Formation: To a stirred solution of 4,4-Difluorobutan-1-ol (1.2 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.3 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Coupling: Add the phenol derivative (1.0 eq.) to the reaction mixture and stir at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 3: Mitsunobu Reaction with 4,4-Difluorobutan-1-ol

The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds, particularly when dealing with more sensitive substrates.[2] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary 4,4-Difluorobutan-1-ol.

Figure 3: General scheme for the Mitsunobu Reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the phenolic nucleophile (1.0 eq.), 4,4-Difluorobutan-1-ol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

Case Study: The 4,4-Difluorobutyl Moiety in Kinase Inhibitor Design

While specific examples directly employing 4,4-Difluorobutan-1-ol are not yet prevalent in published literature, the strategic use of similar difluorinated alkyl chains in kinase inhibitors highlights the potential of this building block. For instance, the incorporation of a difluoromethyl group on an aniline substituent of a 4-anilinoquinoline kinase inhibitor motif has been explored.[3] The rationale behind such modifications often involves blocking a potential site of metabolism on the alkyl chain, thereby improving the pharmacokinetic profile of the inhibitor. The 4,4-difluorobutyl group offers a similar advantage, with the gem-difluoro moiety positioned away from the core scaffold, making it an attractive modification to explore in kinase inhibitor optimization campaigns.

Future Perspectives

The application of 4,4-Difluorobutan-1-ol in medicinal chemistry is a promising area for further exploration. As synthetic routes to this building block become more established and accessible, its incorporation into a wider range of drug discovery programs is anticipated. The unique properties conferred by the 4,4-difluoro substitution pattern make it a valuable tool for medicinal chemists seeking to fine-tune the metabolic stability, lipophilicity, and overall pharmacological profile of their lead compounds. The detailed protocols provided herein serve as a starting point for researchers to unlock the potential of this versatile fluorinated synthon.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

- Patel, K. Williamson Ether Synthesis. In Organic Chemistry LibreTexts. (2023).

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride. (Technical Document).

-

Cheméo. 1-Butanol Chemical Properties. (2023). Available at: [Link]

- MDPI. Physicochemical Properties of Biobutanol as an Advanced Biofuel.

- Hypha Discovery Blogs. Breaking C-F bonds in drugs. (2023).

- ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5).

- Macmillan Group, Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. J. Am. Chem. Soc.2024, 146, 8, 5067–5073.

- PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorg. Med. Chem. Lett.2017, 27(10), 2131-2135.

- PubMed. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorg. Med. Chem. Lett.2010, 20(15), 4453-4457.

- PubMed Central. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3. J. Med. Chem.2020, 63(17), 9345–9364.

- PubMed Central. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules2019, 24(18), 3324.

- PubMed Central. New approaches for the discovery of GPCR ligands. Front. Endocrinol.2023, 14, 1259543.

- PubMed Central. How ligands illuminate GPCR molecular pharmacology. Mol. Pharmacol.2016, 89(4), 438–447.

- ResearchGate. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci.2025, 7(2), 154-160.

- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem2015, 10(8), 1316-29.

- PubMed. Pharmacokinetics and Metabolism of 4'-iodo-4'-deoxydoxorubicin in Humans. J. Clin. Oncol.1991, 9(9), 1630-9.

- PubMed Central. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon2023, 9(4), e15239.

- PubMed. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chem. Res. Toxicol.1996, 9(6), 997-1004.

- PubMed Central. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. Int. J. Mol. Sci.2021, 22(16), 8758.

- DTIC. METABOLISM AND PHARMACOLOGY OF INORGANIC AND FLUORINE CONTAINING COMPOUNDS. (1968).

- PubMed Central. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996, 96(8), 3147–3176.

- PubMed. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angew. Chem. Int. Ed. Engl.2022, 61(2), e202112101.

- ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2021).

- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol. (2016).

- Quick Company. Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters.

- ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis.

- PubChem. 4,4'-Difluorobenzophenone. (Compound Summary).

- YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018).

- YouTube. Pharmacokinetics 4 - Metabolism. (2012).

- Organic Chemistry Portal. Mitsunobu Reaction. (2019).

- Organic Synthesis. Mitsunobu reaction. (Website).

- Wikipedia. Mitsunobu reaction. (Website).

- NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26(16), 4979.

- ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Angew. Chem. Int. Ed. Engl.2009, 48(48), 8322-58.

Sources

The Untapped Potential of 4,4-Difluorobutan-1-ol in Agrochemical Innovation: A Guide for Exploratory Synthesis

Introduction: The Fluorine Advantage in Modern Crop Protection

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance the biological activity, metabolic stability, and overall performance of pesticides.[1] Specifically, the difluoromethyl (CF₂H) and related difluoromethylene (-CF₂-) moieties have garnered significant attention. These groups can act as bioisosteres for other functionalities, modulate lipophilicity and membrane permeability, and introduce favorable electronic effects that can lead to enhanced binding affinity with target proteins.[2]

While the agrochemical industry has successfully leveraged a variety of fluorinated building blocks, a vast chemical space remains to be explored.[3][4] One such promising yet underutilized precursor is 4,4-Difluorobutan-1-ol . This molecule offers a unique combination of a terminal difluoromethyl group and a reactive primary alcohol, making it an attractive starting point for the synthesis of novel agrochemicals with potentially superior properties. This guide provides a forward-looking perspective on the role of 4,4-Difluorobutan-1-ol, presenting hypothetical yet scientifically grounded protocols for its application in the synthesis of next-generation fungicides and herbicides.

Physicochemical Properties and Synthetic Versatility of 4,4-Difluorobutan-1-ol

Understanding the inherent characteristics of 4,4-Difluorobutan-1-ol is crucial for designing effective synthetic strategies.

| Property | Value | Source |

| Molecular Formula | C₄H₈F₂O | |

| Molecular Weight | 110.10 g/mol | |

| Boiling Point | 143-145 °C | |

| Density | 1.11 g/cm³ | |

| Appearance | Colorless liquid |

The primary alcohol functionality of 4,4-Difluorobutan-1-ol serves as a versatile handle for a variety of chemical transformations relevant to agrochemical synthesis. Key reactions include:

-

Etherification: The hydroxyl group can be readily converted into an ether linkage, allowing for the introduction of the 4,4-difluorobutoxy moiety onto aromatic and heterocyclic scaffolds. This is particularly relevant for synthesizing analogs of known agrochemicals where an alkoxy side chain plays a role in bioactivity.

-

Halogenation: Conversion of the alcohol to the corresponding bromide or chloride provides an electrophilic building block suitable for alkylation reactions.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities for constructing more complex molecules.

Hypothetical Application I: Synthesis of Novel Pyrazole Fungicides

Pyrazole-based fungicides are a significant class of agrochemicals that often feature alkoxy side chains.[5][6][7] The introduction of a 4,4-difluorobutoxy group could enhance the metabolic stability and lipophilicity of these compounds, potentially leading to improved systemic movement in plants and enhanced efficacy.

Protocol 1: Synthesis of a Hypothetical 1-Methyl-3-(4,4-difluorobutoxy)-1H-pyrazole

This protocol outlines a plausible pathway for the synthesis of a novel pyrazole derivative incorporating the 4,4-difluorobutoxy moiety.

Step 1: Synthesis of 4-Bromo-1,1-difluorobutane

-

Rationale: Conversion of the alcohol to a more reactive leaving group is necessary for the subsequent etherification.

-

Procedure:

-

To a stirred solution of 4,4-Difluorobutan-1-ol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq.).

-

Slowly add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-1,1-difluorobutane.

-

Step 2: Williamson Ether Synthesis

-

Rationale: A classic and reliable method for forming the ether linkage between the fluorinated alkyl halide and the pyrazole core.

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazol-3-ol (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

-

Add a solution of 4-bromo-1,1-difluorobutane (1.1 eq.) in DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-methyl-3-(4,4-difluorobutoxy)-1H-pyrazole.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chemistry of 4,4-Difluorobutan-1-ol: A Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Fluorinated building blocks, such as 4,4-Difluorobutan-1-ol, offer a versatile platform for introducing the unique physicochemical characteristics of fluorine into lead compounds. The presence of the gem-difluoro group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a comprehensive guide to the experimental setup for key reactions involving 4,4-Difluorobutan-1-ol, empowering researchers to leverage its synthetic potential.

Physicochemical Properties and Safety Considerations

4,4-Difluorobutan-1-ol (CAS No: 272440-79-6) is a primary alcohol featuring a terminal gem-difluoro group. This structural motif imparts distinct electronic properties, influencing the reactivity of the hydroxyl group and the overall molecule.

Table 1: Physicochemical Properties of 4,4-Difluorobutan-1-ol [2]

| Property | Value |

| Molecular Formula | C₄H₈F₂O |

| Molecular Weight | 110.10 g/mol |

| Storage | Inert atmosphere, 2-8°C |

Safety and Handling:

4,4-Difluorobutan-1-ol is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and skin irritation, as well as respiratory irritation.[2] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

GHS Hazard Statements: H226, H302, H312, H315, H318, H332, H335[2]

Synthesis of 4,4-Difluorobutan-1-ol: An Adapted Protocol

While various methods for the synthesis of fluorinated compounds exist, a common and reliable approach for preparing 4,4-Difluorobutan-1-ol involves the reduction of a suitable carboxylic acid precursor, such as 4,4-difluorobutanoic acid. The following is an adapted general protocol.

Protocol 1: Reduction of 4,4-Difluorobutanoic Acid

This protocol outlines a standard procedure for the reduction of a carboxylic acid to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex.

Materials:

-

4,4-difluorobutanoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-difluorobutanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

-

Carefully add 1 M HCl to adjust the pH to ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the borane reagent with atmospheric moisture. The slow, dropwise addition of the reducing agent at low temperature helps to control the exothermic reaction. The acidic workup protonates the intermediate borate ester, and the subsequent base wash removes any unreacted carboxylic acid.

Key Reactions and Experimental Setups

The primary alcohol functionality of 4,4-Difluorobutan-1-ol allows for a range of synthetic transformations, including oxidation, etherification, and esterification.

Oxidation to 4,4-Difluorobutanal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.[3] The Swern and Dess-Martin periodinane (DMP) oxidations are two reliable methods.[2][4]

Workflow for Oxidation of 4,4-Difluorobutan-1-ol

Caption: Oxidation of 4,4-Difluorobutan-1-ol to 4,4-Difluorobutanal.

Protocol 2: Swern Oxidation

Materials:

-

4,4-Difluorobutan-1-ol

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir the mixture for 15 minutes.

-

Add a solution of 4,4-Difluorobutan-1-ol (1.0 eq) in DCM dropwise over 10 minutes.

-

Stir the reaction mixture for 30 minutes at -78°C.

-

Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78°C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

Rationale: The Swern oxidation proceeds via the formation of a highly reactive chlorosulfonium salt, which activates the alcohol for oxidation.[4] The low temperature is critical to prevent side reactions and decomposition of the active oxidant. Triethylamine acts as a base to facilitate the final elimination step to form the aldehyde.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

4,4-Difluorobutan-1-ol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of 4,4-Difluorobutan-1-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.

-

Purify by flash column chromatography.

Rationale: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.[2] It offers the advantage of being performed at room temperature and avoids the use of toxic chromium-based reagents.

Ether Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5]

Workflow for Williamson Ether Synthesis

Sources

- 1. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 272440-79-6|4,4-Difluorobutan-1-ol|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Butane, 1,4-difluoro- | C4H8F2 | CID 9753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 4,4-Difluorobutan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 4,4-Difluorobutan-1-ol. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable fluorinated building block. We will explore a robust synthetic strategy, address common challenges through detailed troubleshooting guides and FAQs, and provide actionable protocols grounded in established chemical principles.

Synthetic Route Overview

The industrial-scale synthesis of 4,4-Difluorobutan-1-ol is most effectively approached through a reliable three-step sequence starting from diethyl malonate. This pathway is selected for its use of readily available starting materials, its well-understood reaction mechanisms, and its amenability to scale-up with appropriate process controls.

The overall transformation is as follows:

-

C-C Bond Formation: Alkylation of diethyl malonate with a suitable 2,2-difluoroethyl electrophile.

-

Hydrolysis & Decarboxylation: Conversion of the substituted malonate intermediate to 4,4-difluorobutanoic acid.

-

Reduction: Selective reduction of the carboxylic acid to the target primary alcohol, 4,4-Difluorobutan-1-ol.

Caption: Process flow diagram for the synthesis of 4,4-Difluorobutan-1-ol.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the key stages of the synthesis.

Step 1: Malonic Ester Alkylation

Q1: Which base is recommended for the deprotonation of diethyl malonate at scale? A1: Sodium ethoxide (NaOEt) in ethanol is the most common and cost-effective choice.[1] It is sufficiently basic (pKa of ethanol is ~16) to deprotonate diethyl malonate (pKa ~13) to form the nucleophilic enolate.[2] While stronger bases like sodium hydride (NaH) can be used, they offer few advantages here and introduce significant safety challenges on scale-up related to handling a pyrophoric solid and managing hydrogen gas evolution. The use of an alkoxide base that matches the ester (ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of products.[3]

Q2: What are the best electrophiles for introducing the 2,2-difluoroethyl group? A2: The choice of electrophile is critical. Primary alkyl halides are excellent substrates for the SN2 reaction with the malonate enolate.[4]

-

1-Bromo-2,2-difluoroethane: A good option, though its availability and cost at large scale should be evaluated.

-

2,2-Difluoroethyl triflate (or tosylate): These are much more reactive than the corresponding halides due to the excellent leaving group ability of triflates and tosylates. This allows for lower reaction temperatures and shorter reaction times but increases the cost of goods. Caution is advised as their high reactivity can lead to more aggressive exotherms.

Q3: Can dialkylation be a problem, and how is it controlled? A3: Yes, dialkylation is the most common side-reaction. After the first alkylation, the resulting mono-substituted malonic ester still has one acidic proton, which can be removed by any excess base to form a new enolate that reacts with a second molecule of the electrophile. To control this:

-

Use a slight excess (1.0 to 1.1 equivalents) of the malonate ester relative to the base.

-

Maintain a low reaction temperature during the addition of the base and the electrophile to control reactivity.

-

Add the electrophile slowly to the pre-formed enolate to ensure it reacts before any potential side reactions can occur.

Step 2: Hydrolysis and Decarboxylation

Q4: Should I use acidic or basic conditions for the hydrolysis? A4: Both methods are effective, but have different work-up procedures.

-

Basic Hydrolysis (Saponification): Using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous/alcoholic solution is common.[5] This yields the dicarboxylate salt. A separate acidification step is then required to protonate the salt to the dicarboxylic acid, which can then be decarboxylated.[4][6] This is often cleaner and avoids handling large quantities of hot acid.

-

Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) accomplishes both hydrolysis and decarboxylation in a single step.[7] This is more atom-economical but can sometimes lead to charring or side reactions with sensitive substrates, and the corrosive nature of hot acids at scale requires specialized equipment.

Step 3: Reduction

Q5: What is the best reducing agent for converting 4,4-difluorobutanoic acid to the alcohol on a large scale? A5: The reduction of carboxylic acids is challenging. Several options exist, each with scale-up implications.

-

Lithium Aluminum Hydride (LiAlH₄): Very effective but extremely reactive and dangerous on a large scale. It reacts violently with water and requires specialized handling procedures and equipment. It is generally avoided in large-scale production unless absolutely necessary.

-

Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are highly effective and selective for reducing carboxylic acids. They are a safer alternative to LiAlH₄ but are still highly reactive and require careful thermal management.

-

Catalytic Hydrogenation: This is often the most desirable method for large-scale industrial processes due to high atom economy, safety, and environmental benefits. It requires high-pressure hydrogenation equipment. Ruthenium or Rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated carboxylic acids.[8]

| Reduction Method | Key Advantages | Scale-Up Challenges |

| LiAlH₄ | High reactivity, fast | Extreme safety hazards (pyrophoric, violent reaction with water), difficult work-up |

| Borane (BH₃) | Excellent selectivity, milder than LiAlH₄ | Flammable reagents, requires careful control of exotherm, potential for toxic off-gassing |

| Catalytic Hydrogenation | Safest option, environmentally friendly, simple work-up | Requires specialized high-pressure reactor, catalyst cost and potential for poisoning |

Troubleshooting Guide

Caption: Troubleshooting decision tree for the malonic ester alkylation step.

Problem: The hydrolysis/decarboxylation step stalls, leaving di-ester or di-acid intermediate.

-

Potential Cause: For basic hydrolysis, the subsequent acidification may have been insufficient to fully protonate the dicarboxylate, which is necessary for decarboxylation. For acidic hydrolysis, the reaction time or temperature may be insufficient. Fluorinated compounds can sometimes be more resistant to hydrolysis.[9]

-

Solution: If using basic hydrolysis, ensure the pH is strongly acidic (pH < 2) during the workup before heating. For any method, if the reaction is incomplete, increase the reflux time or consider a stronger acid catalyst. Monitor the reaction by TLC or GC until the intermediate is fully consumed.

Problem: The final reduction is incomplete or forms byproducts.

-

Potential Cause (Hydride Reduction): The reducing agent may have been quenched by moisture in the solvent or starting material. The exotherm may not have been controlled, leading to side reactions.

-

Potential Cause (Catalytic Hydrogenation): The catalyst may be poisoned or inactive. Common poisons include sulfur or halide impurities. The pressure of H₂ or the reaction temperature may be too low for this specific substrate.

-

Solution (Hydride Reduction): Ensure all reagents and solvents are rigorously dried. Add the carboxylic acid solution slowly to the hydride slurry to maintain temperature control (typically 0 °C to room temperature).

-

Solution (Catalytic Hydrogenation): Use high-purity starting materials. Perform a small-scale screen of different catalysts (e.g., Ru/C, Rh/C) and conditions (temperature, pressure) to find the optimal parameters.

Key Experimental Protocols

Note: These protocols are illustrative for a laboratory scale and must be adapted and optimized for pilot or full-scale production with appropriate safety and engineering controls.

Protocol 1: Synthesis of Diethyl 2-(2,2-difluoroethyl)malonate (Step 1)

-

Reactor Preparation: A dry, inerted (Nitrogen or Argon) reactor is charged with absolute ethanol (5 L).

-

Base Preparation: Sodium metal (115 g, 5.0 mol) is added portion-wise to the ethanol at a rate that maintains the temperature below 50 °C. The mixture is stirred until all sodium has dissolved to form sodium ethoxide.

-

Enolate Formation: Diethyl malonate (880 g, 5.5 mol) is added dropwise to the sodium ethoxide solution, maintaining the temperature below 30 °C. A thick white precipitate of the sodium enolate may form.[10]

-

Alkylation: 1-Bromo-2,2-difluoroethane (725 g, 5.0 mol) is added slowly via an addition funnel over 2-3 hours, keeping the internal temperature between 25-35 °C.

-

Reaction Completion: The mixture is heated to a gentle reflux (~70-75 °C) and stirred for 4-6 hours. The reaction is monitored by GC until consumption of the starting material is complete.

-

Work-up: The reactor is cooled to room temperature. The majority of the ethanol is removed under reduced pressure. The resulting slurry is quenched by adding it to cold water (10 L). The aqueous layer is extracted with methyl tert-butyl ether (MTBE) (3 x 2 L).

-